Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
Overview
Description
Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Studies have focused on the synthesis and structural analysis of chromane derivatives, including the reaction of similar compounds with NaBH4 to yield dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid esters. The structural confirmation through IR, 1H NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray analysis revealed detailed conformational properties of these compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Enantioselective Preparation
Research on dihydropyrimidones demonstrated enantioselective preparation methods, highlighting the synthesis of chiral compounds through the Mannich reaction and emphasizing their stereochemical configuration (Goss, Dai, Lou, & Schaus, 2009).
Structural Characterization of Specific Compounds
The structural characterization of terflavoxate-HCl, a new antispasmodic for the lower urinary tract, was reported. This study fully confirmed the structure through UV, IR, NMR, and MS spectra, revealing a molecular structure consisting of a rigid platform with two arms, demonstrating the compound's complex conformation (Leonardi, Cappelletti, Nardi, & Giordano, 1993).
Photolysis and Photodegradation
Research into the photolysis of N-aryl-carbamic acid alkyl esters in methanol explored the primary products from photo-Fries rearrangements and splitting processes, highlighting the importance of understanding the photodegradation pathways of such compounds (Schultze, 1973).
Novel Synthesis Methods
Studies have also explored novel synthesis methods for heterocyclic compounds containing the coumarin moiety, demonstrating potential antimicrobial activity. These methods involve reactions with different reagents, yielding various derivatives with significant biological activity (EL-Fattah, 1998).
Properties
IUPAC Name |
ethyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)14-9-4-5-10-8(2)6-12(15)18-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBODDRGQKZBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069277 | |
Record name | Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-48-7 | |
Record name | 7-Carbethoxyamino-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58632-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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